molecular formula C9H8ClNO B2459208 4-chloro-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 943526-33-8

4-chloro-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2459208
CAS RN: 943526-33-8
M. Wt: 181.62
InChI Key: UWAIMYDWOOZYGR-UHFFFAOYSA-N
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Description

“4-chloro-7-methyl-2,3-dihydro-1H-indol-2-one” is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many organic and pharmaceutical chemists . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and can include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “4-chloro-7-methyl-2,3-dihydro-1H-indol-2-one” could involve further exploration of its therapeutic potential and development of novel drugs based on this compound.

properties

IUPAC Name

4-chloro-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIMYDWOOZYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-methyl-2,3-dihydro-1H-indol-2-one

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